molecular formula C15H14ClNO B3420614 3-chloro-N-(2,4-dimethylphenyl)benzamide CAS No. 196700-86-4

3-chloro-N-(2,4-dimethylphenyl)benzamide

Cat. No. B3420614
CAS RN: 196700-86-4
M. Wt: 259.73 g/mol
InChI Key: QELIKGWXXVXBOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The molecule of a similar compound comprises a 3-nitrobenzamido unit, 3-chloro-4-methylaniline moiety and phenyl ring . More specific structural information about 3-chloro-N-(2,4-dimethylphenyl)benzamide might be available in the future as more research is conducted.


Chemical Reactions Analysis

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

3-chloro-N-(2,4-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELIKGWXXVXBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274960
Record name 3-Chloro-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,4-dimethylphenyl)benzamide

CAS RN

196700-86-4
Record name 3-Chloro-N-(2,4-dimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196700-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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